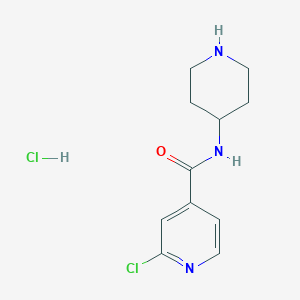

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O.ClH/c12-10-7-8(1-6-14-10)11(16)15-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYYSRFQEBWLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamide derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions . For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Core Heterocycle Variations

- 2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride (CAS: N/A): This analog replaces the pyridine ring with a pyrimidine core.

- Isonicotinamidine hydrochloride (CAS: N/A):

A precursor in piperidinyl-pyrimidine synthesis, this compound lacks the chloro substituent and piperidine linkage, reducing steric complexity and reactivity .

Substituent Modifications

Amide Nitrogen Modifications

Key Observations :

- The target compound’s dual chlorine atoms and piperidine group contribute to higher molecular weight and distinct hazards compared to simpler analogs like isonicotinamidine hydrochloride.

- Substituted benzyl derivatives (e.g., 4-methoxybenzyl) exhibit greater lipophilicity but lack the hydrochloride salt’s stability advantages .

Pharmacological Potential

While direct activity data are absent, structural features suggest plausible applications:

Biological Activity

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chlorinated isonicotinamide structure with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is primarily mediated through its interaction with various cellular pathways:

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other isonicotinamide derivatives.

- Induction of Apoptosis: Evidence suggests that this compound can induce apoptosis in cancer cells, a mechanism often associated with anticancer agents.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride across various cancer cell lines. A summary of these findings is presented in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.0 | Apoptosis induction |

| HepG2 (Liver) | 12.5 | Enzyme inhibition and ROS accumulation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Case Studies

- Breast Cancer (MCF-7 Cells): In a study examining the effects of the compound on MCF-7 cells, it was found to induce apoptosis at concentrations around 10 μM. The mechanism involved the activation of caspases and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

- Liver Cancer (HepG2 Cells): The compound exhibited an IC50 value of 12.5 μM against HepG2 cells. The study highlighted that treatment resulted in significant ROS production and subsequent cell death through apoptosis.

- Lung Cancer (A549 Cells): With an IC50 of 15 μM, the compound was shown to disrupt the cell cycle, leading to G0/G1 phase arrest. This disruption was attributed to its effects on cyclin-dependent kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and isonicotinamide components can enhance or reduce biological activity. For instance, substituents at specific positions on the piperidine ring have been shown to significantly impact cytotoxicity and selectivity for cancerous versus normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride?

- Methodological Answer : The synthesis typically involves coupling 2-chloroisonicotinoyl chloride with 4-aminopiperidine under basic conditions (e.g., using triethylamine in THF or dichloromethane). The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt. Critical steps include controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize byproducts like unreacted amine or acyl chloride derivatives. Purification is achieved via recrystallization (using ethanol/water mixtures) or reverse-phase chromatography .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons from the isonicotinamide moiety (δ 7.5–8.5 ppm).

- Mass Spectrometry : ESI-MS to confirm the molecular ion peak at m/z 276.16 (M+H).

- HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA), monitoring at 254 nm .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For stability studies, phosphate-buffered saline (PBS, pH 7.4) or methanol/water mixtures (1:1) are recommended. Degradation under acidic/basic conditions should be monitored via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing impurities like dechlorinated byproducts?

- Methodological Answer :

- Catalyst Screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during acyl chloride addition to prevent side reactions.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., N-deschloro derivatives) and optimize quenching steps (e.g., aqueous NaHCO washes) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?

- Methodological Answer :

- Assay Standardization : Validate activity across multiple models (e.g., kinase inhibition assays vs. GPFR binding assays).

- Structural Analog Comparison : Test derivatives (e.g., replacing the piperidine with morpholine) to isolate pharmacophore contributions.

- Computational Docking : Use molecular dynamics simulations to predict binding modes to targets like dopamine D or serotonin receptors .

Q. How to design stability-indicating analytical methods for detecting hydrolytic degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1N HCl (2 hours, 60°C) and 0.1N NaOH (2 hours, 40°C), then analyze via UPLC-PDA.

- Degradant Identification : Major degradants (e.g., 2-hydroxyisonicotinamide) are resolved using a gradient of 0.1% formic acid in acetonitrile/water.

- Validation Parameters : Include specificity, linearity (1–100 µg/mL), and LOQ (0.5 µg/mL) per ICH guidelines .

Q. What in vitro models are suitable for evaluating its blood-brain barrier (BBB) permeability?

- Methodological Answer :

- PAMPA-BBB Assay : Measure permeability coefficients (Pe) using a lipid-coated filter system; Pe > 4.0 × 10 cm/s indicates high BBB penetration.

- Caco-2 Cell Monolayers : Assess apical-to-basolateral transport over 2 hours, with verapamil as a P-gp inhibitor control.

- MDCK-MDR1 Cells : Quantify efflux ratios to evaluate P-gp-mediated transport .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across different kinase inhibition studies?

- Methodological Answer :

- Source Verification : Confirm compound purity (≥98% via HPLC) and batch-to-batch consistency.

- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times (30 vs. 60 minutes).

- Control Compounds : Use staurosporine or midostaurin as reference inhibitors to calibrate assay sensitivity .

Structural-Activity Relationship (SAR) Considerations

Q. What modifications to the piperidine ring enhance target selectivity in neurological disorders?

- Methodological Answer :

- N-Substitution : Introducing methyl or allyl groups (e.g., N-methyl derivatives) reduces off-target binding to σ-1 receptors.

- Ring Constraints : Replace piperidine with azetidine to evaluate conformational effects on dopamine D receptor affinity.

- Bioisosteric Replacement : Substitute the amide with sulfonamide to modulate lipophilicity (clogP < 2.0) and CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.